molecular formula C44H34O21 B1216568 Theasinensin F CAS No. 116329-55-6

Theasinensin F

Cat. No.: B1216568
CAS No.: 116329-55-6
M. Wt: 898.7 g/mol
InChI Key: JLFHSPGTENNODT-WLDZFSAMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theasinensin F is one of eight known theasinensins, a class of dimeric flavan-3-ols characterized by a carbon-carbon bond between the B-rings of two catechin units and predominantly found in fermented teas like oolong and black tea . Its molecular formula is C44H34O21 . While specific biological data for this compound is limited in the available literature, research on theasinensins as a class indicates significant promise in several research areas. These compounds are noted for their potential antioxidant activity , which is considered a fundamental mechanism driving other health benefits, such as anti-inflammatory and anti-cancer effects . Other theasinensins, particularly Theasinensin A, have been studied for their anti-diabetic properties, showing potential in improving glucose tolerance and modulating gut microbiota in animal studies . Furthermore, Theasinensin A has demonstrated anti-melanogenesis effects by inhibiting the cAMP/CREB signaling pathway and the expression of tyrosinase, suggesting research potential in skin hyperpigmentation . Theasinensins are generally known for their low bioavailability in the small intestine, making their interaction with and metabolism by the gut microbiota a critical area of investigation for understanding their ultimate biological effects . This product, this compound, is presented for researchers to further explore these and other mechanistic pathways. Disclaimer: The research applications mentioned are primarily based on studies of the broader theasinensin family (especially Theasinensin A) and should be used as a guide for investigating this compound's unique properties. This product is provided "For Research Use Only." Not for diagnostic, therapeutic, or any human consumption purposes.

Properties

CAS No.

116329-55-6

Molecular Formula

C44H34O21

Molecular Weight

898.7 g/mol

IUPAC Name

[(2R,3R)-2-[2-[6-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-4,5-dihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C44H34O21/c45-16-5-23(47)20-12-34(64-43(60)14-1-27(51)37(56)28(52)2-14)41(62-32(20)7-16)19-10-26(50)25(49)9-18(19)36-22(11-31(55)39(58)40(36)59)42-35(13-21-24(48)6-17(46)8-33(21)63-42)65-44(61)15-3-29(53)38(57)30(54)4-15/h1-11,34-35,41-42,45-59H,12-13H2/t34-,35-,41-,42-/m1/s1

InChI Key

JLFHSPGTENNODT-WLDZFSAMSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Origin of Product

United States

Origin, Natural Occurrence, and Biosynthetic Pathways of Theasinensin F

Distribution of Theasinensin F in Camellia sinensis Varieties and Processed Teas

This compound, along with other theasinensin compounds (such as Theasinensin A, B, C, D, and E), are characteristic secondary polyphenols found in semi-fermented and fully fermented teas acs.orgnih.govmdpi.comtea-science.comtandfonline.com.

Oolong Tea: Oolong tea, a semi-fermented product, is particularly noted for containing theasinensins, including this compound. These compounds are considered unique byproducts of the oolong tea fermentation system nih.govarccjournals.com.

Black Tea: Black tea, which undergoes complete oxidation, also contains significant levels of theasinensins acs.orgnih.govtea-science.comtandfonline.commdpi.com. Theasinensin A, in particular, is reported as the most abundant theasinensin in black tea acs.org.

Other Tea Types: While oolong and black teas are primary sources, theasinensins have also been detected in green tea, white tea, yellow tea, and pu'er tea, albeit often in lower concentrations or as part of broader metabolic profiles acs.orgresearchgate.net. Studies have also identified theasinensins in the buds of tea plants frontiersin.orgnih.gov.

The relative abundance of this compound can vary depending on the specific cultivar of Camellia sinensis and the geographical origin of the tea leaves tandfonline.com. For instance, Lapsang Souchong black tea has been noted for its high content of Theasinensin A acs.org.

Enzymatic and Non-Enzymatic Mechanisms of this compound Formation

The formation of this compound is a result of complex oxidative processes involving tea catechins. These reactions are primarily catalyzed by endogenous enzymes present in the tea leaves, with subsequent steps often occurring non-enzymatically.

Theasinensins are formed through the oxidative dimerization of tea catechins, particularly the pyrogallol-type catechins like epigallocatechin (EGC) and epigallocatechin gallate (EGCG) mdpi.commdpi.comresearchgate.netnih.govresearchgate.net. The process begins with the oxidation of catechins, catalyzed by enzymes such as polyphenol oxidase (PPO), which converts the catechol or pyrogallol (B1678534) rings into reactive o-quinones mdpi.comjst.go.jpscispace.comopenbiotechnologyjournal.com.

These o-quinones are unstable intermediates that can undergo stereoselective dimerization. This dimerization, often occurring non-enzymatically, leads to the formation of dehydrotheasinensins, which are quinone dimers researchgate.netresearchgate.netnih.govjst.go.jp. Dehydrotheasinensin A, for example, is a key precursor formed from the oxidation of EGCG researchgate.net. The subsequent conversion of these dehydrotheasinensins, through processes like oxidation-reduction dismutation or heating, yields the final theasinensin structures, including this compound researchgate.netjst.go.jp. This compound specifically arises from the mixed condensation of epicatechin gallate (ECG) and epigallocatechin gallate (EGCG) mdpi.comarccjournals.com.

The manufacturing process of tea plays a critical role in the accumulation of this compound. The key stages involve withering, rolling, fermentation (oxidation), and drying.

Fermentation (Oxidation): This is the most crucial step for the formation of theasinensins. During fermentation, the crushing and rolling of tea leaves facilitate the contact between catechins and enzymes like PPO, initiating the oxidation cascade jst.go.jpnii.ac.jpmdpi.com. The duration, temperature, and oxygen availability during fermentation directly influence the extent of catechin (B1668976) oxidation and the subsequent formation of dimeric compounds like theasinensins nih.govmdpi.commdpi.comresearchgate.net. For instance, early stages of fermentation may favor the formation of Theasinensin B, while later stages can lead to the production of this compound and other variants researchgate.net.

The process conditions, such as fermentation time and temperature, are optimized to control the balance between the formation of different polyphenols, including theaflavins and theasinensins mdpi.comresearchgate.net.

Metabolic Precursors and Conversion Pathways Leading to this compound

The primary metabolic precursors for this compound are the major tea catechins, particularly epigallocatechin gallate (EGCG) and epicatechin gallate (ECG) mdpi.comarccjournals.com. These flavan-3-ols are abundant in fresh tea leaves and serve as the building blocks for theasinensin formation mdpi.comresearchgate.netresearchgate.net.

The conversion pathway can be summarized as follows:

Catechin Oxidation: Catechins, especially EGCG and ECG, are oxidized by enzymes like polyphenol oxidase (PPO) to form corresponding o-quinones mdpi.comresearchgate.netjst.go.jp.

Dimerization: These o-quinones undergo dimerization, often non-enzymatically, to form unstable dehydrotheasinensins (e.g., dehydrotheasinensin A from EGCG) researchgate.netresearchgate.netnih.gov.

Conversion to this compound: Dehydrotheasinensins are then converted into the final dimeric structures. This compound is specifically formed through the condensation of EGCG and ECG mdpi.comarccjournals.com. This conversion can involve processes like oxidation-reduction dismutation or thermal treatment during tea processing researchgate.netjst.go.jp.

Compound List:

this compound

Theasinensin A (TSA)

Theasinensin B (TSB)

Theasinensin C (TSC)

Theasinensin D (TSD)

Theasinensin E (TSE)

Theasinensin G

Theasinensin H

Oolongtheanin

Epigallocatechin (EGC)

Epicatechin (EC)

Epigallocatechin gallate (EGCG)

Epicatechin gallate (ECG)

Theaflavins (TFs)

Theaflavin

Theaflavin 3-gallate

Theaflavin 3′-gallate

Theaflavin 3,3′-digallate

Thearubigins (TRs)

Theabrownins (TBs)

Dehydrotheasinensin A

Dehydrotheasinensin C

Proepitheaflagallin

Gallic acid

Catechin

Catechin gallate (CG)

Gallocatechin (GC)

Gallocatechin gallate (GCG)

Procyanidin (B600670) B-1

Procyanidin B2 (PCB2)

Proanthocyanidin (B93508) oligomers

Flavan-3-ols

Flavonols

Flavones

Theanine

Caffeine

Theophylline

Theobromine

L-theanine

EPSFs (Epigallocatechin gallate derivatives)

Oolonghomobisflavan A, B

Isolation, Purification, and Enrichment Methodologies for Theasinensin F

Advanced Chromatographic Techniques for Analytical and Preparative Scale

Chromatography is the cornerstone for both analyzing and obtaining pure Theasinensin F. Different chromatographic methods are often used sequentially, starting with techniques capable of handling large volumes of crude extract and progressing to high-resolution methods for final polishing. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for the simultaneous determination and quantification of theasinensins, including this compound, in tea extracts. researchgate.net Reversed-phase HPLC (RP-HPLC) using a C18 column is commonly employed. This technique allows for the effective separation of various catechins and their derivatives based on their polarity. researchgate.netthermofisher.com

For analytical purposes, HPLC coupled with detectors like a photo diode array (PDA) or mass spectrometry (MS) provides detailed information on the purity of fractions obtained during the purification process. nih.govacs.org The method is sensitive and allows for the accurate determination of catechin (B1668976) concentrations in various tea samples. researchgate.net

ParameterTypical ConditionsPurposeSource(s)
Column Reversed-phase C18 (e.g., TSK gel ODS 80Ts, Acclaim® C18)Separation based on hydrophobicity researchgate.netthermofisher.com
Mobile Phase Gradient elution with an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol)To elute compounds with varying polarities nih.govresearchgate.netresearchgate.net
Detection UV detector at ~280 nm; Photo Diode Array (PDA); Mass Spectrometry (MS)Quantification and structural confirmation nih.govacs.orgthermofisher.com
Temperature Controlled, often around 30-40 °CTo ensure reproducible retention times researchgate.net

Column chromatography on a preparative scale is a critical step for the initial fractionation and enrichment of this compound from crude tea extracts. This technique separates compounds based on their differential adsorption to a stationary phase. nih.gov

Diaion® HP20 Resin : This is a non-polar, polystyrene-based macroporous adsorption resin effective for separating polyphenols. researchgate.netgoogle.com It operates on the principle of hydrophobic binding and aromatic stacking. researchgate.net HP20 resin has demonstrated a high adsorption capacity for theasinensins, making it suitable for enriching these compounds from large volumes of aqueous tea extract after initial solvent extraction and decaffeination. researchgate.net Elution is typically carried out using a stepwise gradient of aqueous ethanol (B145695) or acetone. savaglobal.comresearchgate.net

Sephadex LH-20 : This resin is a hydroxypropylated, cross-linked dextran (B179266) gel that exhibits both hydrophilic and lipophilic properties, making it versatile for separating a wide range of natural products. prep-hplc.comcytivalifesciences.com It is primarily used for size-exclusion chromatography to remove low-molecular-weight compounds. In the context of theasinensin purification, Sephadex LH-20 is effective for fractionating polyphenols and can yield theasinensin-rich fractions with purities of 85–90%. sci-hub.se

TSK gel : This is a brand of high-performance silica- or polymer-based packing material used in HPLC columns, including for reversed-phase applications (e.g., TSK gel ODS 80Ts). researchgate.nettosohbioscience.comtosohbioscience.com While primarily used in analytical and preparative HPLC systems, the principles of its separation chemistry are fundamental to column chromatography.

Resin TypePrinciple of SeparationPrimary Application for this compoundElution SolventsSource(s)
Diaion® HP20 Adsorption (Hydrophobic & Aromatic Stacking)Initial enrichment of theasinensins from crude extractWater, Ethanol/Water mixtures, Acetone/Water mixtures researchgate.netresearchgate.net
Sephadex LH-20 Size Exclusion & Partition ChromatographyFractionation of polyphenols, removal of low-molecular-weight contaminantsEthanol, Acetone, Methanol (B129727), Water prep-hplc.comsci-hub.se
TSK gel (ODS) Reversed-Phase PartitionHigh-resolution separation in analytical and preparative HPLCAcetonitrile/Water, Methanol/Water gradients researchgate.nettosohbioscience.com

For achieving the highest purity of this compound, a sequential approach involving flash chromatography followed by preparative RP-HPLC is highly effective. nih.govacs.org

Flash Chromatography : This technique serves as a rapid, medium-pressure pre-purification step. orgsyn.org After initial extraction and decaffeination, the cleaned extract is loaded onto a flash chromatography system. This step yields a pool enriched in theasinensins but still containing other phenolic compounds. nih.gov

Preparative RP-HPLC : The enriched fraction from flash chromatography is subjected to preparative reversed-phase HPLC for the final purification. nih.govacs.org This high-resolution step separates the target theasinensin from other closely related structures, enabling the isolation of the compound with very high purity (often around 99%). nih.gov Research on Theasinensin A demonstrated that from 15 grams of black tea, this two-step process could yield approximately 20.4 mg of the purified compound. nih.gov

This combined approach efficiently bridges the gap between large-scale crude extraction and fine-scale, high-purity isolation. nih.gov

Optimization Strategies for Yield and Purity of this compound Extracts

Key parameters that significantly influence the extraction of theasinensins include:

Extraction Solvent Concentration : The polarity of the solvent is critical. For theasinensins, mixtures of an organic solvent (like methanol or ethanol) and water are typically used. researchgate.netopenresearchafrica.org Research has shown that a methanol concentration of around 48% can be optimal. researchgate.net

Extraction Temperature : Higher temperatures can increase solubility and extraction efficiency, but excessive heat may cause degradation of thermolabile compounds like polyphenols. openresearchafrica.orgscispace.com An optimal temperature of 70°C has been identified for theasinensin extraction. researchgate.net

Liquid-to-Solid Ratio : This ratio affects the concentration gradient between the solid material and the solvent. A higher ratio can enhance extraction efficiency up to a certain point. An optimized ratio for theasinensins was found to be approximately 29.41:1 mL/g. researchgate.net

Extraction Time : Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compounds. A relatively short time of 10 minutes has been found to be effective in specific optimized models. researchgate.net

By systematically adjusting these variables, a predictive model can be developed to determine the conditions that yield the maximum amount of theasinensins. One study using RSM predicted a maximum yield of 11.70 mg/g, which was experimentally validated at 11.63 mg/g under the optimized conditions. researchgate.net

ParameterOptimized ValueInfluence on ExtractionSource(s)
Extraction Solvent 48% Methanol in WaterMost significant factor affecting yield researchgate.net
Extraction Temperature 70 °CHighly significant effect on yield researchgate.net
Liquid-to-Solid Ratio 29.41:1 (mL/g)Significant effect on yield researchgate.net
Extraction Time 10 minLess significant compared to other factors in the specific model researchgate.net

Structural Elucidation and Advanced Analytical Characterization of Theasinensin F

Spectrometric Approaches for Structure Confirmation and Isomer Differentiation

Spectrometric techniques are fundamental for determining the molecular identity and structural features of compounds like Theasinensin F. They provide information about molecular weight, elemental composition, and structural connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including polyphenols like theasinensins. NMR provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. For complex molecules like this compound, various NMR experiments, including 2D NMR techniques (e.g., COSY, HSQC, HMBC), are essential for assigning specific proton and carbon signals and confirming the connectivity of different parts of the molecule. NMR is particularly valuable for differentiating between isomers, which may have identical molecular masses but distinct structural arrangements, by revealing subtle differences in chemical shifts and coupling constants researchgate.netnorthampton.ac.ukscribd.comscispace.comarchive.org. While specific detailed NMR spectral data for this compound are not extensively detailed in the provided search results, its application in the broader characterization of flavan-3-ol (B1228485) dimers and related tea polyphenols underscores its importance in confirming the complex structures of theasinensins.

High-Resolution Mass Spectrometry (HRMS) coupled with chromatographic separation, such as Ultra-High-Performance Liquid Chromatography (UHPLC), is indispensable for the accurate identification and characterization of this compound. Techniques like UHPLC-Q-Orbitrap-MS and UHPLC-PDA-ESI-IT-MS allow for the precise determination of the mass-to-charge ratio (m/z) of the analyte, enabling the calculation of its exact mass and the deduction of its elemental composition researchgate.netsemanticscholar.orgacs.orgsci-hub.semdpi.comnih.govmdpi.commdpi-res.com. This compound has been identified and characterized using these advanced HRMS techniques in various tea samples researchgate.netresearchgate.netsemanticscholar.orgacs.orgsci-hub.semdpi.comnih.govmdpi.commdpi-res.comnih.govsci-hub.selcms.cz. The exact mass of this compound is reported as 898.1593 u, with a molecular formula of C₄₄H₃₄O₂₁ researchgate.net. These HRMS methods offer high sensitivity and selectivity, crucial for detecting and identifying this compound within the complex chemical matrix of tea extracts.

Table 1: Spectrometric Characteristics of this compound

ParameterValueSource
Exact Mass898.1593 u researchgate.net
Molecular FormulaC₄₄H₃₄O₂₁ researchgate.net
Key Fragment Ions*m/z 407, 727, 745 nih.govmdpi.comnih.gov

*Note: Fragment ions are often identified in the context of broader studies or related compounds. Specific fragmentation pathways for this compound are complex and may involve losses of galloyl groups and water molecules acs.org.

Tandem Mass Spectrometry (MS/MS) plays a critical role in elucidating the structural details of this compound by breaking down precursor ions into fragment ions. By analyzing these fragments, researchers can infer the molecular structure, identify characteristic substructures, and understand the fragmentation pathways researchgate.netresearchgate.netsemanticscholar.orgacs.orgsci-hub.semdpi.comnih.govmdpi.commdpi-res.comlcms.cz. For theasinensins, fragmentation typically involves the cleavage of inter-flavan bonds, loss of galloyl groups (e.g., loss of 152.01 Da), and dehydration (loss of 18.01 Da) acs.org. These fragmentation patterns are vital for confirming the dimeric nature of this compound and distinguishing it from other structurally similar compounds. The ability to analyze these fragmentation pathways aids in the definitive identification and structural confirmation of this compound within complex mixtures.

Chromatographic Quantification Methodologies

Chromatographic techniques are essential for separating, identifying, and quantifying this compound in tea samples. These methods are often coupled with spectroscopic detectors, such as UV-Vis or mass spectrometers, to provide both separation and detection capabilities.

Methods for the simultaneous determination of multiple theasinensins, often alongside other tea polyphenols like theaflavins, are frequently employed researchgate.netcabidigitallibrary.orgmdpi.comtea-science.comagriculturejournals.cz. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose, utilizing reversed-phase columns (e.g., C18) and gradient elution with mobile phases typically consisting of acetonitrile (B52724) and aqueous buffers (e.g., phosphoric acid) sci-hub.seresearchgate.netmdpi.commdpi.com. These methods are designed to efficiently separate and quantify various theasinensins, including this compound, within a single analytical run, which is crucial for comprehensive tea profiling.

The accurate quantification of this compound requires the development and rigorous validation of analytical methods. This involves optimizing chromatographic conditions, such as column type, mobile phase composition, flow rate, and detection parameters, to achieve good separation and sensitivity semanticscholar.orgsci-hub.semdpi.comnih.govresearchgate.netmdpi.commdpi.com. While specific validation parameters like limits of detection (LOD), limits of quantification (LOQ), linearity, accuracy, and precision are not detailed in the provided snippets, the reported retention times and the use of these methods for quantification indicate their established utility sci-hub.senih.govmdpi.commdpi-res.comnih.govlcms.czmetabolomics.se. The development of these quantitative methods is critical for studying the concentration of this compound in different tea varieties, processing conditions, and its correlation with various quality attributes.

Table 2: Chromatographic Parameters for this compound Analysis

ParameterTypical Value/DescriptionSource
HPLC/UHPLC Column C18, RP-C18, Acquity UHPLC HSS T3, 5C18-AR II semanticscholar.orgsci-hub.semdpi.comnih.govresearchgate.netmdpi.commdpi.com
Mobile Phase Acetonitrile/Water with Formic Acid or Phosphoric Acid sci-hub.senih.govresearchgate.netmdpi.commdpi.com
Retention Time (min) ~4.20, ~7.20, ~7.30, ~9.61, ~9.63 sci-hub.senih.govmdpi.comnih.govlcms.cz
Detection UV-Vis, Mass Spectrometry (HRMS, MS/MS) researchgate.netsemanticscholar.orgacs.orgsci-hub.semdpi.comnih.govmdpi.commdpi-res.com

Compound List

Theasinensin A

Theasinensin B

Theasinensin C

Theasinensin D

Theasinensin E

this compound

Theasinensin G

Theasinensin H

Epigallocatechin gallate (EGCG)

Epigallocatechin (EGC)

Epicatechin gallate (ECG)

Epicatechin (EC)

Theaflavin

Theaflavin-3-gallate

Theaflavin-3'-gallate

Theaflavin-3,3'-digallate

Procyanidin (B600670) B1

Procyanidin C1

Oolongtheanin

Pre Clinical Biological Activities of Theasinensin F and Theasinensins

Anti-inflammatory Efficacy in Animal Models of Inflammation

Research indicates that Theasinensin A (TSA) exhibits notable anti-inflammatory properties in animal models. In studies involving induced inflammation, TSA demonstrated a significant reduction in paw edema and serum levels of inflammatory markers . Specifically, in models of lipopolysaccharide (LPS)-induced inflammation, TSA was found to suppress the production of pro-inflammatory mediators such as interleukin-12 (B1171171) (IL-12), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1) nih.govresearchgate.net. Cellular signaling analysis revealed that TSA's anti-inflammatory effects are mediated through the downregulation of mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways nih.govresearchgate.netebi.ac.uk. Furthermore, TSA has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) in activated macrophages ebi.ac.uk.

Table 1: Anti-inflammatory Efficacy of Theasinensin A in Animal Models

Parameter MeasuredModelFindingCitation
Paw edemaLPS-induced mouse paw edemaAttenuated nih.govresearchgate.net
Serum IL-12 (p70)LPS-induced inflammationSuppressed production nih.govresearchgate.net
Serum TNF-αLPS-induced inflammationSuppressed production nih.govresearchgate.net
Serum MCP-1LPS-induced inflammationSuppressed production nih.govresearchgate.net

Effects on Glucose and Lipid Metabolism in Rodent Models

Theasinensin A (TSA) has demonstrated significant effects on glucose and lipid metabolism in rodent models, suggesting a role in metabolic regulation. In diabetic KK-Ay mice, dietary supplementation with TSA led to a reduction in serum glucose levels by over 30% acs.org. Similarly, in Sprague-Dawley rats, TSA administration resulted in a 33% reduction in hepatic triglyceride levels and increased fecal fat excretion acs.org. Studies on high-fat-diet/streptozotocin-induced diabetic mice further revealed that TSA improved glucose tolerance, reduced polydipsia and polyphagia, and lowered fasting blood glucose and hepatic triglyceride levels researchgate.netfao.orgsciopen.comresearchgate.net. These metabolic improvements were associated with enhanced expression of key molecules in insulin (B600854) and glucagon-like peptide 1 (GLP-1) signaling pathways, including insulin receptor substrate, phosphoinositide 3-kinase, protein kinase B, and GLP-1 receptor (GLP-1R) in the liver researchgate.netfao.orgsciopen.comresearchgate.net. TSA also reduced the post-prandial increase in serum triacylglycerol in rats acs.org.

Table 2: Effects of Theasinensin A on Glucose and Lipid Metabolism in Rodent Models

ParameterModelFindingCitation
Serum GlucoseKK-Ay mice (0.1% diet for 6 weeks)Reduced by >30% acs.org
Hepatic TriglycerideSprague-Dawley rats (0.2% diet for 4 weeks)Reduced by 33% acs.org
Fasting Blood GlucoseDiabetic mice (HFD/STZ)Declined researchgate.netfao.orgsciopen.comresearchgate.net
Hepatic TriglycerideDiabetic mice (HFD/STZ)Declined researchgate.netfao.orgsciopen.comresearchgate.net
Glucose ToleranceDiabetic mice (HFD/STZ)Improved researchgate.netfao.orgsciopen.comresearchgate.net
Fecal Fat ExcretionSprague-Dawley rats (0.2% diet for 4 weeks)Increased acs.org
Serum TriacylglycerolSprague-Dawley rats (oral fat bolus)Reduced increase acs.org

Hepatoprotective Investigations in Murine Models

Theasinensin A (TSA) has shown promising hepatoprotective effects in murine models of liver injury. In a study investigating carbon tetrachloride (CCl4)-induced liver injury and fibrosis in mice, oral administration of TSA effectively relieved liver damage and improved liver functions nih.govrsc.org. Histological analysis indicated that TSA significantly reduced collagen deposition, a hallmark of fibrosis nih.govrsc.org. Furthermore, TSA suppressed the hepatic expression of α-smooth muscle actin (α-SMA) and matrix metallopeptidase 9 (MMP-9) by inhibiting the transforming growth factor β (TGF-β) pathway, suggesting a mechanism for mitigating liver fibrosis through the inhibition of hepatic stellate cell activation nih.govrsc.org.

Table 3: Hepatoprotective Effects of Theasinensin A in Murine Models

Parameter MeasuredModelFindingCitation
Liver Injury (histological lesions)CCl4-induced liver injury in miceRelieved nih.govrsc.org
Serum ALT/ALPCCl4-induced liver injury in miceAmeliorated (implied) nih.govrsc.org
Collagen DepositionCCl4-induced liver fibrosis in miceProfoundly reduced nih.govrsc.org
Hepatic α-SMA expressionCCl4-induced liver fibrosis in miceSuppressed nih.govrsc.org
MMP-9 expressionCCl4-induced liver fibrosis in miceSuppressed nih.govrsc.org

Modulation of Gut Microbiota Metabolism of Theasinensin F (In Vitro Studies)

While direct studies on this compound's interaction with gut microbiota are limited, in vitro fermentation studies with human fecal microbiota have examined Theasinensin A (TSA). These studies revealed that TSA undergoes degradation by human gut microbiota, albeit at a slower rate compared to other tea catechins like epigallocatechin gallate (EGCG) and procyanidin (B600670) B2 (PCB2), with complete degradation observed after 48 hours acs.org. In diabetic mouse models, TSA demonstrated a capacity to modulate gut microbiota dysbiosis. High-dose TSA administration was associated with an increase in beneficial bacteria such as Akkermansia and a decrease in potentially harmful bacteria like Acetatifactor, Anaerotruncus, Pseudoflavonifactor, Oscillobacter, and Clostridium clusters researchgate.netfao.orgsciopen.comresearchgate.net. This modulation of the gut microbiome is considered a potential mechanism contributing to TSA's anti-diabetic effects.

In Vitro Anti-proliferative and Cytotoxic Effects on Cancer Cell Lines

The broader class of theasinensins, and tea polyphenols in general, have been investigated for their in vitro anti-proliferative and cytotoxic effects against cancer cell lines. Studies on Theasinensin A (TSA) suggest it possesses anti-cancer properties, potentially by inducing apoptosis through the activation of caspases and modulation of Bcl proteins . Additionally, research on white and oolong tea extracts, which contain various theasinensins, has demonstrated significant inhibitory effects on the proliferation of cancer cell lines such as rhabdomyosarcoma and HeLa cells scialert.net.

Table 4: In Vitro Anti-proliferative/Cytotoxic Effects of Tea Extracts (containing Theasinensins)

Cell LineExtract TypeEffectCitation
RhabdomyosarcomaWhite tea extractSignificantly inhibited growth scialert.net
RhabdomyosarcomaOolong tea extractSignificantly inhibited growth scialert.net
HeLaWhite tea extractSignificantly inhibited growth scialert.net
HeLaOolong tea extractSignificantly inhibited growth scialert.net

Compound List

this compound

Theasinensin A (TSA)

Theasinensin B

Theasinensin C

Theasinensin D

Theasinensin E

Theasinensin G

Theasinensin H

Epigallocatechin gallate (EGCG)

Epicatechin 3-O-gallate

Procyanidin B2 (PCB2)

Theaflavins (TFs)

Oolongtheanin

Structure Activity Relationship Sar Studies of Theasinensin F and Its Analogs

Impact of Phenolic Hydroxyl Groups on Adsorption and Biological Interactions

Phenolic hydroxyl (-OH) groups are fundamental to the antioxidant and binding capabilities of polyphenols. They are key participants in hydrogen bonding, radical scavenging, and interactions with biomolecules. Research on the adsorption of theasinensins onto macroporous resins highlights the importance of these groups. For instance, Theasinensin A demonstrates a higher adsorption capacity and affinity compared to Theasinensin B and C, which is attributed, in part, to a greater number of phenolic hydroxyl groups and intramolecular hydrogen bonds in Theasinensin A researchgate.netmdpi.com. These hydroxyl groups are believed to form hydrogen bonds with the adsorption resin, contributing to stronger adsorption driving forces mdpi.com. Biologically, phenolic hydroxyl groups are critical for scavenging free radicals and interacting with enzyme active sites or cellular receptors. While specific data for Theasinensin F are limited in the provided snippets, the general SAR of tea polyphenols indicates that the density and arrangement of phenolic hydroxyl groups are critical for their antioxidant potential and their ability to engage in various biological interactions, such as inhibiting enzymes or binding to proteins mdpi.comnih.govacs.org.

Synthetic and Semisynthetic Approaches for Theasinensin F and Its Analogs

Chemical Synthesis Methodologies for Theasinensin A (as a representative theasinensin)

Due to the difficulties in isolating sufficient quantities of pure theasinensins from natural sources, chemical synthesis provides a viable alternative for producing these complex molecules. Theasinensin A, as the most abundant member of this class, has been a key target for developing synthetic strategies. A notable approach is a biomimetic, one-pot synthesis that mimics the natural oxidative processes occurring during tea fermentation. nih.gov

This method involves the treatment of epigallocatechin gallate (EGCG), the monomeric precursor of Theasinensin A, with an oxidizing agent such as copper(II) chloride. nih.gov This step facilitates the oxidative coupling of two EGCG molecules to form an unstable quinone dimer intermediate known as dehydrotheasinensin A. nih.govmdpi.com This intermediate is crucial in the formation pathway of theasinensins. mdpi.comjst.go.jp

The subsequent and final step in this synthesis is the stereoselective reduction of the dehydrotheasinensin A intermediate. The addition of a reducing agent, like ascorbic acid, converts the unstable quinone dimer into the more stable Theasinensin A, which features an R-biphenyl bond. nih.gov This biomimetic approach has been reported as being simpler and more effective than enzymatic preparations for producing Theasinensin A in a laboratory setting. nih.gov

Table 1: Key Stages in the Biomimetic Synthesis of Theasinensin A
StepPrecursor(s)ReagentsKey IntermediateFinal Product
1. OxidationEpigallocatechin gallate (EGCG)Copper(II) chlorideDehydrotheasinensin A-
2. ReductionDehydrotheasinensin AAscorbic acid-Theasinensin A

Enzymatic Synthesis and Biotransformation Pathways for Theasinensin F Production

This compound is naturally produced during the fermentation stage of tea processing, a complex biotransformation driven by endogenous enzymes. mdpi.comnih.gov It is a dimeric flavan-3-ol (B1228485) resulting from the specific coupling of one molecule of (-)-epigallocatechin (B1671488) gallate (EGCG) and one molecule of (-)-epicatechin (B1671481) gallate (ECG). mdpi.comnih.gov The primary enzymes responsible for this transformation are polyphenol oxidases (PPOs) and peroxidases (PODs), which are naturally present in fresh tea leaves. nih.govresearchgate.net

The synthesis pathway is initiated when the cellular structure of the tea leaves is disrupted, allowing the enzymes to interact with their catechin (B1668976) substrates. nih.gov The enzymatic process can be summarized in the following key steps:

Oxidation of Catechins : PPO and POD catalyze the oxidation of the pyrogallol-type B-rings of EGCG and the catechol-type B-ring of ECG. This reaction converts the catechins into highly reactive intermediates known as ortho-quinones. mdpi.comnih.gov

Dimerization : The generated EGCG and ECG ortho-quinones undergo a coupling reaction. The formation of this compound requires a cross-coupling event between an EGCG-quinone and an ECG-quinone. This dimerization forms an unstable quinone dimer intermediate, analogous to dehydrotheasinensin A.

Reduction/Conversion : The unstable dimer quinone is subsequently converted to the stable this compound molecule. jst.go.jp This final conversion step is thought to occur during the heating and drying stages of black tea manufacturing, which facilitates the reduction of the intermediate. jst.go.jpnih.gov

This enzymatic pathway highlights the complexity of tea fermentation, where the final profile of theasinensins and other polyphenols is dependent on the specific catechin precursors available and the reaction conditions.

Table 2: Catechin Precursors for Major Theasinensins
TheasinensinCatechin Precursor 1Catechin Precursor 2
Theasinensin A(-)-epigallocatechin gallate (EGCG)(-)-epigallocatechin gallate (EGCG)
Theasinensin B(-)-epigallocatechin gallate (EGCG)(-)-epigallocatechin (EGC)
Theasinensin C(-)-epigallocatechin (EGC)(-)-epigallocatechin (EGC)
This compound(-)-epigallocatechin gallate (EGCG)(-)-epicatechin gallate (ECG)
Source: mdpi.comnih.gov

Derivatization Strategies for Modifying and Enhancing Bioactivity

The modification of natural compounds through derivatization is a common strategy to explore structure-activity relationships and potentially enhance biological efficacy. For theasinensins, research into specific, targeted chemical derivatization to create novel analogs remains a developing area. However, insights can be drawn from both enzymatic modifications and the diversity of naturally occurring related structures.

Furthermore, analysis of black tea has revealed the presence of other modified theasinensins, such as polyhydroxylated and peroxo-/epoxy- derivatives of Theasinensin A and C. researchgate.net The existence of these naturally formed analogs suggests that derivatization at the aromatic rings is feasible. These natural structures can serve as templates for future synthetic strategies aimed at creating novel theasinensin analogs. Such efforts, potentially guided by diversity-oriented synthesis principles, could generate libraries of modified theasinensins for comprehensive screening of enhanced biological activities. mdpi.com

Computational and Theoretical Investigations of Theasinensin F

Molecular Docking and Dynamics Simulations for Receptor Binding and Pathway Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as Theasinensin F, might bind to a protein receptor and to observe the stability of this interaction over time. mdpi.com Molecular docking evaluates the binding modes and affinities between molecules, with lower docking scores typically indicating stronger potential binding. mdpi.com MD simulations then provide a more dynamic picture, confirming the stability of the ligand-protein complex. nih.govnih.gov

While specific docking studies on this compound are not extensively detailed in the available literature, research on structurally similar catechins and polyphenols provides a strong inferential basis for its potential interactions. For instance, studies on various catechins have successfully used docking and MD simulations to identify key binding targets and elucidate mechanisms of action in conditions like hypertension. mdpi.comnih.govnih.gov These studies often reveal that catechins bind effectively to key targets through hydrogen bonds and hydrophobic interactions. mdpi.com

Computational analyses comparing theasinensins with other flavonoids, like procyanidin (B600670) B2 (PCB2), have revealed important structural differences that influence their interaction with enzymes. Theasinensins possess a more compact structure compared to the more extended and open conformation of PCB2. acs.org This compactness may create steric hindrance, making certain bonds less accessible to bacterial enzymes, which in turn affects their metabolic pathway. nih.gov

Molecular dynamics simulations can further analyze the stability of these compounds and their complexes with target proteins. researchgate.net By simulating the system over time (e.g., 50-200 nanoseconds), researchers can observe the conformational changes and the persistence of key interactions, such as hydrogen bonds, providing a deeper understanding of the binding mechanism. nih.govresearchgate.net Such analyses are crucial for understanding how this compound might engage with specific receptors and influence biological pathways.

Computational MethodPurposeKey Findings for Structurally Similar Compounds
Molecular DockingPredicts binding affinity and orientation of a ligand in a receptor's active site. mdpi.comCatechin (B1668976) derivatives show strong binding affinities (scores < -7.0 kcal/mol) to targets like MMP9, BCL2, and HIF1A. mdpi.com
Molecular Dynamics (MD) SimulationSimulates the movement of atoms and molecules to assess the stability of the ligand-receptor complex. nih.govConfirms the stability of catechin-protein complexes over simulation periods (e.g., 50 ns). nih.gov
Pathway AnalysisIdentifies the biological pathways affected by the compound's interactions.Computational studies suggest the compact structure of theasinensins sterically hinders enzymatic access, influencing their metabolic pathway. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Structural Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed view of a molecule's electronic structure, which is fundamental to its geometry, stability, and chemical reactivity. crimsonpublishers.comnih.gov DFT is widely used to optimize molecular structures and compute various quantum chemical descriptors. crimsonpublishers.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's stability; a larger energy gap is associated with higher stability and lower chemical reactivity. nih.gov

Other reactivity descriptors derived from DFT calculations, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide further insights. mdpi.com Hardness measures the resistance to charge transfer, while softness is the reciprocal of hardness. nih.gov These parameters help predict the reactive sites on the molecule and the nature of its potential chemical reactions. crimsonpublishers.com The molecular electrostatic potential (MEP) map is another useful output, which visually identifies the electrophilic and nucleophilic sites within a molecule, indicating favorable locations for interaction. nih.gov

Quantum DescriptorDefinitionSignificance in Reactivity Prediction
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the ability to donate an electron.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the ability to accept an electron.
HOMO-LUMO GapThe energy difference between HOMO and LUMO. nih.govA larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov
Chemical Hardness (η)A measure of resistance to deformation or change in electron distribution. mdpi.comHigher hardness correlates with greater stability. nih.gov
Electronegativity (χ)The power of an atom in a molecule to attract electrons to itself. crimsonpublishers.comProvides information about electron transfer in reactions. crimsonpublishers.com

In Silico Exploration of Metabolic Fate and Interactions within Biological Systems

In silico methods are increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds, providing a preliminary understanding of their metabolic fate. For complex polyphenols like theasinensins, which have low bioavailability in the small intestine, their interaction with gut microbiota is a critical aspect of their metabolism. nih.gov

Computational studies have been instrumental in explaining the observed metabolic stability of theasinensins. A comparative in vitro fermentation study using human fecal microbiota showed that while compounds like epigallocatechin gallate (EGCG) and procyanidin B2 (PCB2) were rapidly degraded, Theasinensin A (TSA) was distinctively different. nih.gov After an initial degalloylation, its core structure remained largely intact throughout the fermentation process. acs.orgnih.gov

To understand this recalcitrance, computational analyses were performed. nih.gov These studies revealed that the stronger interflavanic bond and the more compact stereo-configuration of TSA likely underlie its lower fermentability compared to PCB2. nih.gov The computational models supported the experimental observation that the theasinensin backbone is resistant to microbial degradation. This insight is crucial for understanding the health benefits of theasinensins, as their persistence in the colon allows for prolonged interaction with the gut microbiota and host systems. nih.gov

These in silico explorations highlight how molecular structure, as determined by computational chemistry, dictates the metabolic fate and biological interactions of this compound and related compounds.

CompoundObserved Metabolic Fate (In Vitro Gut Microbiota Fermentation)Computational Explanation
Theasinensin A (TSA)Resistant to degradation; core structure remains intact after degalloylation. acs.orgnih.govStronger interflavanic bond and a more compact, sterically hindered structure. nih.gov
Epigallocatechin gallate (EGCG)Promptly and extensively degraded. acs.org-
Procyanidin B2 (PCB2)Promptly and almost completely degraded. acs.orgMore extended and open conformation, making bonds more accessible to enzymes. acs.org

Future Research Trajectories and Identified Knowledge Gaps for Theasinensin F

Elucidation of Further Molecular Targets and Signaling Networks

A primary knowledge gap in Theasinensin F research is the identification of its specific molecular targets and the signaling pathways it modulates. While studies on other tea polyphenols have revealed interactions with key cellular regulators, the specific targets of this compound remain largely unknown. nih.govmdpi.com Future research should prioritize the elucidation of these targets to understand its mechanism of action.

Future Research Directions:

In Silico Screening: Computational methods such as molecular docking can be employed to predict the binding affinity of this compound against a wide array of protein targets, including enzymes, receptors, and transcription factors known to be involved in various disease pathologies. mdpi.comnih.govresearchgate.net This approach can help prioritize potential targets for further experimental validation.

Affinity-Based Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can be utilized to identify proteins from cell lysates that directly bind to this compound. This unbiased approach can uncover novel molecular targets.

Pathway Analysis: Once potential targets are identified, pathway analysis using bioinformatics tools will be crucial to understand the broader signaling networks affected by this compound. For instance, investigating its impact on pathways commonly modulated by other flavonoids, such as MAPK/ERK, PI3K/Akt, and NF-κB, would be a logical starting point. nih.gov

Table 1: Potential Molecular Targets for this compound Based on Related Compounds

Target Class Specific Examples Potential Therapeutic Area
Kinases EGFR, VEGFR, ERK, Akt Cancer, Inflammation
Transcription Factors NF-κB, AP-1 Inflammation, Cancer
Enzymes COX-2, iNOS, MMPs Inflammation, Cancer

Exploration of Novel Biological Activities in Diverse Pre-clinical Models

The biological activities of this compound are significantly under-investigated. While related compounds like other theasinensins and theaflavins have demonstrated a range of health benefits, dedicated pre-clinical studies on this compound are lacking. nih.govnih.govnih.govnih.govmdpi.com A systematic exploration of its bioactivities in various disease models is essential.

Future Research Directions:

Anti-Cancer Activity: Given the anti-cancer properties of other tea polyphenols, this compound should be evaluated in a panel of cancer cell lines representing different tumor types. nih.govnih.govmdpi.commdpi.com Subsequent in vivo studies using xenograft or genetically engineered mouse models will be necessary to validate any promising in vitro findings. eurekaselect.com

Neuroprotective Effects: The potential of this compound to mitigate neuroinflammation and oxidative stress, key factors in neurodegenerative diseases like Alzheimer's and Parkinson's, warrants investigation. nih.govmdpi.comcanberra.edu.aucabidigitallibrary.orgnih.gov Pre-clinical models of these diseases would be appropriate for such studies.

Cardiovascular Protection: The effects of this compound on endothelial function, lipid metabolism, and blood pressure should be explored in animal models of cardiovascular disease. nih.govnih.govmdpi.com

Anti-inflammatory and Antioxidant Properties: Detailed in vitro and in vivo studies are needed to quantify the anti-inflammatory and antioxidant efficacy of this compound and to elucidate the underlying mechanisms.

Advanced Analytical Method Development for In-depth Profiling

Accurate and sensitive detection and quantification of this compound in complex matrices like tea infusions and biological samples is crucial for both quality control and pharmacokinetic studies. While general chromatographic methods are available for tea polyphenols, methods specifically optimized and validated for this compound are needed. nih.govresearchgate.netcabidigitallibrary.orgcabidigitallibrary.org

Future Research Directions:

UPLC-MS/MS Method Development: The development of an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method would offer high sensitivity and selectivity for the quantification of this compound. mdpi.comcabidigitallibrary.orgnih.govresearchgate.net This would be invaluable for pharmacokinetic studies and for accurately profiling its content in different tea varieties and processing conditions.

Standardization of Analytical Protocols: Establishing standardized protocols for the extraction and analysis of this compound will ensure consistency and comparability of results across different laboratories.

Metabolite Identification: In-depth analysis of biological samples from pre-clinical studies using high-resolution mass spectrometry will be necessary to identify the metabolites of this compound, providing insights into its bioavailability and biotransformation. nih.gov

In-depth Understanding of Biosynthesis and Enzymatic Production

This compound is formed through the enzymatic dimerization of EGCG and ECG during the fermentation stage of tea processing. nih.gov This reaction is primarily catalyzed by polyphenol oxidase (PPO) and peroxidase (POD). researchgate.net However, the precise factors that govern the yield and specificity of this compound formation are not well understood.

Future Research Directions:

Enzyme Kinetics and Specificity: Detailed enzymatic studies are required to understand the kinetics and substrate specificity of PPO and POD from Camellia sinensis in the context of this compound formation.

Transcriptomic Analysis: Transcriptome analysis of tea leaves at different stages of fermentation can help identify the specific gene isoforms of PPO, POD, and other related enzymes that are upregulated during the formation of theasinensins. mdpi.comnih.govfrontiersin.orgnih.govmdpi.comnih.gov

Biocatalytic Production: Exploring the use of isolated or recombinant enzymes for the targeted, in vitro synthesis of this compound could provide a pure source of the compound for biological testing and overcome the limitations of extraction from tea. nih.gov

Table 2: Key Enzymes in Theasinensin Biosynthesis

Enzyme Precursors Product
Polyphenol Oxidase (PPO) Epigallocatechin gallate (EGCG) + Epicatechin gallate (ECG) This compound

Development of Sustainable and Scalable Isolation and Synthesis Methods

Current methods for obtaining pure this compound rely on its extraction from tea, which is often low in yield and difficult to scale up. Developing sustainable and efficient methods for its production is a critical step towards enabling extensive biological research and potential commercialization.

Future Research Directions:

Optimized Extraction Protocols: Research into optimizing extraction conditions (e.g., solvent systems, temperature, and duration) from specific tea cultivars rich in this compound could improve yields.

Advanced Chromatographic Techniques: The application of scalable purification techniques, such as preparative high-performance liquid chromatography (prep-HPLC) and high-speed counter-current chromatography (HSCCC), needs to be explored and optimized for this compound isolation. mdpi.comnih.gov

Semi-Synthesis and Total Synthesis: Chemical synthesis, either through semi-synthetic modifications of more abundant precursors or through total synthesis, could provide a reliable and scalable source of this compound. Exploring green chemistry principles in these synthetic routes would be advantageous.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate research in natural product discovery and development. nih.govarxiv.orgnih.govchemrxiv.orggithub.com These technologies have yet to be applied to this compound research but hold significant potential.

Future Research Directions:

Bioactivity Prediction: ML models can be trained on existing data for other flavonoids to predict the potential biological activities of this compound, helping to guide and prioritize experimental studies. nih.gov

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to understand how the structural features of this compound contribute to its biological activity, potentially guiding the design of more potent synthetic analogues.

Process Optimization: AI algorithms could be used to analyze data from tea processing to identify the optimal conditions for maximizing the yield of this compound. mdpi.com

Integration of Multi-omics Data for Comprehensive Biological Understanding

A holistic understanding of this compound, from its biosynthesis in the tea plant to its effects in biological systems, can be achieved through the integration of multiple 'omics' datasets. This systems biology approach can reveal complex interactions and regulatory networks. nih.govnih.gov

Future Research Directions:

Integrated Metabolomics and Transcriptomics: Combining metabolomic profiling of theasinensins with transcriptomic analysis of tea leaves during fermentation can provide a powerful method to identify the key genes and regulatory factors involved in this compound biosynthesis. frontiersin.org

Network Pharmacology: Integrating data on the molecular targets of this compound with protein-protein interaction networks and disease-associated gene sets can help to build a comprehensive picture of its pharmacological mechanisms and predict its therapeutic potential for various diseases.

Pharmacometabolomics: Correlating the metabolic profiles of individuals in pre-clinical or future clinical studies with their response to this compound can help to identify biomarkers of efficacy and understand inter-individual variability in response.

Q & A

Basic Research Questions

Q. How is Theasinensin F structurally identified and differentiated from related polyphenols?

  • Methodological Answer : Structural elucidation involves a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HR-MS), and comparison with synthetic standards. For differentiation from analogs like Theasinensin A, focus on unique hydroxylation patterns and ester linkages, validated via tandem MS fragmentation .
  • Experimental Design : Use purified samples (>95% purity via HPLC) and reference spectral databases (e.g., HMDB, PubChem). Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

  • Methodological Answer : Employ column chromatography (e.g., Sephadex LH-20) with gradient elution (water:methanol:ethyl acetate) for preliminary separation, followed by preparative HPLC using a C18 column. Monitor fractions via UV-Vis at 280 nm (characteristic absorbance of polyphenols) .
  • Data Contradiction Analysis : Variations in yield may arise due to plant source, extraction temperature, or solvent polarity. Replicate extractions under controlled conditions (e.g., 60°C, pH 5.0) to minimize variability .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity. Validate methods via spike-and-recovery tests in biological matrices (e.g., plasma, plant tissues) to account for matrix effects .
  • Advanced Consideration : For low-concentration samples, employ solid-phase extraction (SPE) prior to LC-MS to enhance sensitivity. Report limits of detection (LOD) and quantification (LOQ) in accordance with ICH guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., cell line specificity, purity of compounds). For example, anti-inflammatory effects may vary between RAW 264.7 macrophages and primary human monocytes due to differential receptor expression. Replicate experiments under standardized conditions (e.g., LPS-induced inflammation models) and report raw data alongside normalized results .
  • Data Interpretation : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance across studies. Address batch-to-batch variability by sourcing this compound from ≥3 independent syntheses or suppliers .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric (pH 2.0, pepsin) and intestinal (pH 7.4, pancreatin) environments using in vitro models. Monitor degradation via LC-MS and quantify half-life (t1/2t_{1/2}) using first-order kinetics. Compare stability with stabilizers (e.g., cyclodextrins) to assess formulation strategies .
  • Contradiction Management : Discrepancies in stability data may arise from oxygen exposure or light sensitivity. Use anaerobic chambers and amber vials during experiments, and report environmental controls in metadata .

Q. How can researchers design comparative studies between this compound and its analogs (e.g., Theasinensin A)?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2, NF-κB). Validate predictions with in vitro assays (e.g., enzyme inhibition, luciferase reporter systems) .
  • Data Integration : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate electronic properties (logP, polar surface area) with bioavailability. Publish full docking parameters (grid size, scoring functions) to ensure reproducibility .

Q. What strategies mitigate challenges in reproducing synthetic yields of this compound?

  • Methodological Answer : Optimize reaction conditions (e.g., pH, temperature, catalyst load) via Design of Experiments (DoE) approaches. For enzymatic synthesis (e.g., using polyphenol oxidase), pre-purify substrates to minimize side reactions. Report yields as molar ratios rather than percentages to account for stoichiometric imbalances .
  • Documentation : Share detailed protocols in supplementary materials, including raw HPLC chromatograms and 1^1H NMR spectra for intermediate compounds .

Q. How should researchers investigate this compound’s synergistic effects with other bioactive compounds?

  • Methodological Answer : Use checkerboard assays or Chou-Talalay combination index (CI) models to quantify synergy in antioxidant or anticancer assays. For example, pair this compound with ascorbic acid and measure ROS scavenging via DCFH-DA fluorescence .
  • Statistical Rigor : Apply isobolographic analysis to distinguish additive vs. synergistic effects. Replicate experiments with ≥3 biological replicates and disclose raw data in open-access repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.